

An In-depth Technical Guide to 2,3,4,5,6-Pentabromotoluene

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Pentabromotoluene	
Cat. No.:	B047190	Get Quote

This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of 2,3,4,5,6-**Pentabromotoluene**, a significant member of the brominated flame retardant family. The information is intended for researchers, scientists, and professionals in drug development and material science.

Chemical Identity and Properties

2,3,4,5,6-**Pentabromotoluene** is a synthetic organobromine compound where five hydrogen atoms on the toluene aromatic ring have been substituted with bromine atoms.[1] This high degree of bromination confers properties that make it an effective flame retardant.

Table 1: Chemical Identifiers of 2,3,4,5,6-Pentabromotoluene

Identifier	Value
IUPAC Name	1,2,3,4,5-Pentabromo-6-methylbenzene[2][3]
Synonyms	Pentabromotoluene, Pentabromomethylbenzene, Flamex 5BT[4][5] [6]
CAS Number	87-83-2[2][4][7]
Molecular Formula	C7H3Br5[2][4]
Molecular Weight	486.62 g/mol [2][4][7]
SMILES	Cc1c(Br)c(Br)c(Br)c(Br)c1Br[2][7]
InChI Key	OZHJEQVYCBTHJT-UHFFFAOYSA-N[3][7]
EC Number	201-774-4[5][7]

Table 2: Physicochemical Properties of 2,3,4,5,6-Pentabromotoluene

Property	Value
Physical State	White to light yellow/orange powder or crystal[6] [8]
Melting Point	285-286 °C[5][7][8]
Boiling Point	356.78 °C (estimate)[6][9]
Solubility	Insoluble in water[6][8][9]. Slightly soluble in benzene, chloroform (heated), and DMSO (heated)[6].
Stability	Stable under normal conditions[5][6][8]
Flash Point	186.5 °C[9]
Density	~2.97 - 3.0088 g/cm³ (estimate)[6][9][10]

Synthesis of 2,3,4,5,6-Pentabromotoluene

The primary method for synthesizing 2,3,4,5,6-**Pentabromotoluene** is through the bromination of toluene.

Experimental Protocol: Bromination of Toluene

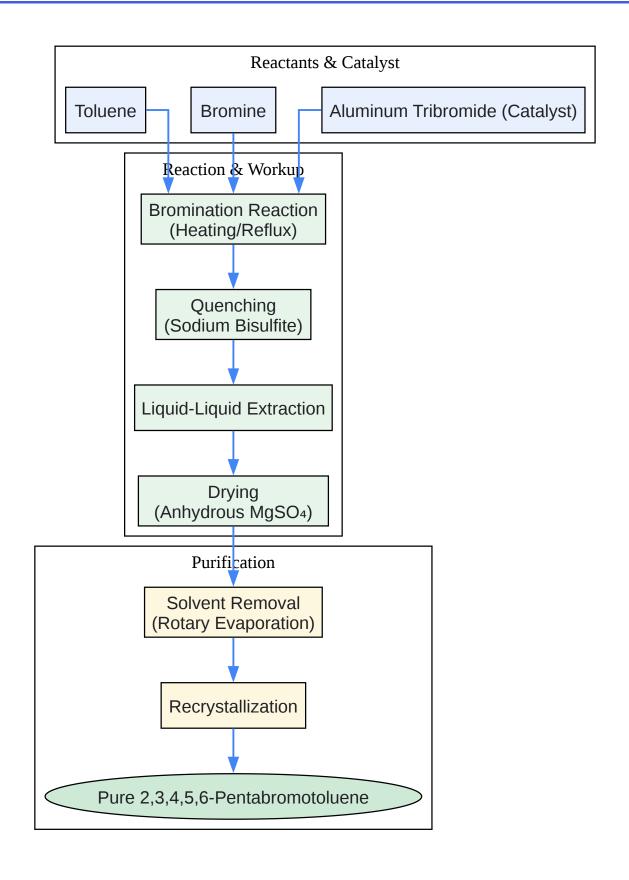
This protocol is based on a referenced synthetic route.[11]

Materials:

- Toluene
- Bromine
- Aluminum tribromide (AlBr₃) as a catalyst
- An appropriate inert solvent (e.g., a halogenated hydrocarbon)
- Round-bottom flask
- Reflux condenser
- Stirring apparatus
- · Heating mantle
- Apparatus for quenching and extraction (separatory funnel)
- Reagents for neutralization (e.g., sodium bisulfite solution, sodium bicarbonate solution)
- Drying agent (e.g., anhydrous magnesium sulfate)
- Rotary evaporator
- · Recrystallization solvent

Procedure:

• In a round-bottom flask equipped with a reflux condenser and a stirrer, dissolve toluene in an inert solvent.


Foundational & Exploratory

- Add aluminum tribromide to the solution. The catalyst should be handled under anhydrous conditions.
- Slowly add bromine to the reaction mixture. The reaction is exothermic and will likely require cooling to control the rate.
- After the addition of bromine is complete, heat the mixture to reflux for a specified period (e.g., 3 hours, as suggested by one source) to drive the reaction to completion.[11]
- Monitor the reaction progress using a suitable analytical technique, such as gas chromatography (GC) or thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Carefully quench the reaction by slowly adding it to an ice-cold solution of sodium bisulfite to destroy any excess bromine.
- Transfer the mixture to a separatory funnel and wash sequentially with water, a dilute solution of sodium bicarbonate, and finally with brine.
- Separate the organic layer and dry it over an anhydrous drying agent like magnesium sulfate.
- Filter off the drying agent and concentrate the organic phase using a rotary evaporator to obtain the crude product.
- Purify the crude 2,3,4,5,6-**Pentabromotoluene** by recrystallization from a suitable solvent to yield a crystalline solid.

Click to download full resolution via product page

Caption: Synthesis workflow for 2,3,4,5,6-**Pentabromotoluene**.

Applications

2,3,4,5,6-**Pentabromotoluene** is primarily utilized as an additive flame retardant.[1][7] Its high bromine content allows it to interfere with the combustion process in the gas phase, thus reducing the flammability of materials.

Key Application Areas:

- Polymers and Plastics: It is incorporated into polyethylene, unsaturated polyesters, and rubber to enhance their fire resistance.[1][7]
- Textiles: Used as a flame retardant in various textiles.[7][8]
- Latex: Employed in SBR (styrene-butadiene rubber) latex formulations.[1][7]
- Analytical Standard: It serves as a reference standard for the determination of the analyte in environmental samples, such as water and soil, using gas chromatography techniques.[7]

Safety and Handling

2,3,4,5,6-**Pentabromotoluene** is classified as a hazardous substance.

Table 3: GHS Hazard Information

Hazard Class	Code	Description
Skin Irritation	H315	Causes skin irritation
Eye Irritation	H319	Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)	H335	May cause respiratory irritation

Precautionary Statements:

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
- P280: Wear protective gloves/protective clothing/eye protection/face protection.

 P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It should be handled in a well-ventilated area using appropriate personal protective equipment (PPE). Store in a cool, dry place away from incompatible materials.[7][10] It is also considered a dangerous good for transport.[4]

Logical Relationship of Properties and Applications

The chemical structure of 2,3,4,5,6-**Pentabromotoluene** directly dictates its primary application. The dense substitution of the aromatic ring with five bromine atoms results in a molecule with high thermal stability and the ability to act as a radical trap in combustion processes.

Click to download full resolution via product page

Caption: Relationship between structure, properties, and application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Pentabromotoluene Wikipedia [en.wikipedia.org]
- 2. 2,3,4,5,6-Pentabromotoluene | LGC Standards [lgcstandards.com]
- 3. 2,3,4,5,6-Pentabromotoluene 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 4. scbt.com [scbt.com]
- 5. chemwhat.com [chemwhat.com]

- 6. 2,3,4,5,6-PENTABROMOTOLUENE One Chongging Chemdad Co. , Ltd [chemdad.com]
- 7. 2,3,4,5,6-Pentabromotoluene analytical standard 87-83-2 [sigmaaldrich.com]
- 8. 2,3,4,5,6-PENTABROMOTOLUENE | 87-83-2 [chemicalbook.com]
- 9. Toluene, 2,3,4,5,6-pentabromo- [chembk.com]
- 10. echemi.com [echemi.com]
- 11. 2,3,4,5,6-PENTABROMOTOLUENE synthesis chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2,3,4,5,6-Pentabromotoluene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b047190#chemical-structure-of-2-3-4-5-6-pentabromotoluene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com